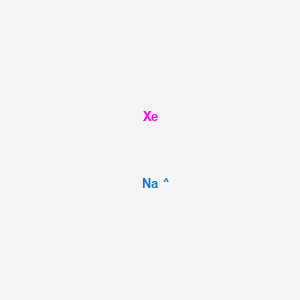

Sodium;xenon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium xenon compounds are a fascinating class of materials that combine the properties of sodium and xenon Xenon, a noble gas, was long thought to be chemically inert until the discovery of xenon compounds in the 1960s

Métodos De Preparación

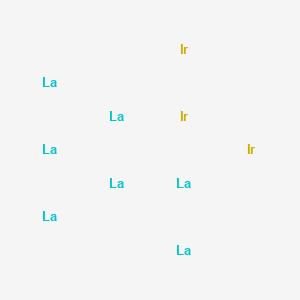

Sodium xenon compounds can be synthesized under high-pressure conditions. Using crystal structure prediction software based on the ab initio evolutionary algorithm, researchers have identified stable compounds of xenon and sodium at pressures below 100 GPa. Three stable compounds, NaXe, NaXe₃, and NaXe₄, have been discovered. The NaXe compound belongs to a well-known cubic CsCl structure type, while NaXe₄ has a structure common in amphiboles, and NaXe₃ has a unique structure analogous to the “post-perovskite” orthorhombic CaIrO₃-type structure .

Análisis De Reacciones Químicas

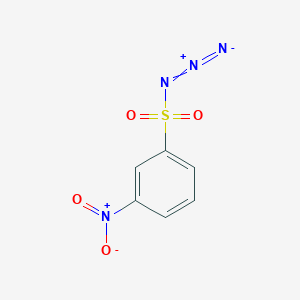

Sodium xenon compounds undergo various types of chemical reactions, including oxidation and reduction. For example, xenon can form stable fluorides at ambient pressure and stable oxides at pressures above 74 GPa. The reactions typically involve the use of fluorine or oxygen as reagents. The major products formed from these reactions include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆) .

Aplicaciones Científicas De Investigación

Sodium xenon compounds have several scientific research applications. They are used in high-pressure studies to understand the behavior of inert gases under extreme conditions. These compounds are also of interest in materials science due to their unique structures and potential metallic properties. Additionally, sodium xenon compounds can be used in the study of chemical bonding and reactivity, providing insights into the interactions between noble gases and other elements .

Mecanismo De Acción

The mechanism by which sodium xenon compounds exert their effects involves the formation of stable chemical bonds under high-pressure conditions. The unique structures of these compounds, such as the cubic CsCl structure of NaXe and the orthorhombic CaIrO₃-type structure of NaXe₃, allow for the stabilization of xenon in a chemically active form. This stabilization is achieved through the interaction of xenon’s outer electrons with the electropositive sodium atoms .

Comparación Con Compuestos Similares

Sodium xenon compounds can be compared with other xenon compounds, such as xenon fluorides and oxides. While xenon fluorides (e.g., XeF₂, XeF₄, XeF₆) are well-characterized and form stable salts, sodium xenon compounds are unique due to their high-pressure synthesis and metallic properties. Similar compounds include xenon oxides (e.g., XeO₃, XeO₄), which are powerful oxidizing agents but are not stable under ambient conditions .

Conclusion

Sodium xenon compounds represent a unique and intriguing area of study in the field of chemistry

Propiedades

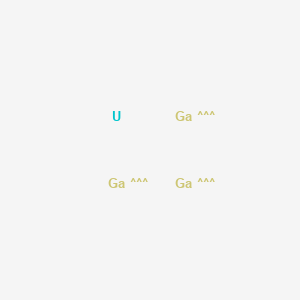

Número CAS |

11074-71-8 |

|---|---|

Fórmula molecular |

NaXe |

Peso molecular |

154.28 g/mol |

Nombre IUPAC |

sodium;xenon |

InChI |

InChI=1S/Na.Xe |

Clave InChI |

UBWPHLMJIVWUMF-UHFFFAOYSA-N |

SMILES canónico |

[Na].[Xe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)